molecular formula C11H14O3.Na<br>C11H14NaO3 B1290558 Butylparaben sodium CAS No. 36457-20-2

Butylparaben sodium

Cat. No.: B1290558
CAS No.: 36457-20-2
M. Wt: 217.22 g/mol
InChI Key: HEMWUBDOXTTXSX-UHFFFAOYSA-N
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Description

Butylparaben sodium, also known as sodium butyl 4-hydroxybenzoate, is a sodium salt of butylparaben. Butylparaben is a member of the paraben family, which includes methylparaben, ethylparaben, and propylparaben. These compounds are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their effective antimicrobial properties .

Biochemical Analysis

Biochemical Properties

Butylparaben sodium plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to inhibit the activity of certain enzymes involved in the pentose phosphate pathway, such as glucose 6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase . Additionally, this compound interacts with glutathione-dependent enzymes, including glutathione reductase, glutathione peroxidase, and glutathione-S-transferase . These interactions can lead to oxidative stress and tissue damage, as the compound disrupts the natural balance of antioxidant enzyme activities.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can induce oxidative stress, leading to cellular damage in tissues such as the liver, kidney, brain, and testis . The compound also influences cell signaling pathways and gene expression, potentially mimicking or interfering with natural hormones . This endocrine-disrupting activity can impair reproductive and developmental processes, as well as contribute to carcinogenesis, obesity, diabetes, and neurodegenerative disorders .

Molecular Mechanism

The mechanism of action of this compound involves its ability to bind to and inhibit specific enzymes, leading to disruptions in cellular metabolism and antioxidant defense systems . The compound’s estrogen-like activity allows it to interact with hormone receptors, thereby altering gene expression and affecting various physiological processes . Additionally, this compound can cause oxidative stress by impairing the function of glutathione-dependent enzymes, leading to an imbalance in cellular redox homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term impact on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative tissue damage and oxidative stress . These long-term effects are particularly concerning in in vitro and in vivo studies, where the compound’s persistence can exacerbate its toxicological impact.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse outcomes. For instance, studies have shown that this compound can cause reproductive toxicity, developmental abnormalities, and tissue damage at higher concentrations . Threshold effects have been observed, indicating that there is a dosage level beyond which the compound’s toxic effects become pronounced.

Metabolic Pathways

This compound is metabolized primarily in the liver and kidney, where it undergoes conjugation with glucuronic acid and sulfate . The compound is also metabolized by esterases in the skin and gastrointestinal tract. These metabolic pathways involve various enzymes and cofactors, which facilitate the conversion of this compound into more water-soluble forms for excretion. The compound’s metabolism can affect metabolic flux and alter the levels of certain metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver, kidney, and brain, where it exerts its toxic effects . The distribution of this compound is influenced by its lipophilic nature, which allows it to penetrate cell membranes and reach various cellular compartments.

Subcellular Localization

This compound’s subcellular localization is critical to its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may localize to the mitochondria, where it can disrupt cellular respiration and induce oxidative stress . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanism of action and toxicological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butylparaben sodium is synthesized by the esterification of 4-hydroxybenzoic acid with 1-butanol in the presence of an acid catalyst such as sulfuric acid. The reaction produces butylparaben, which is then neutralized with sodium hydroxide to form this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale esterification followed by neutralization. The reaction conditions are carefully controlled to ensure high yield and purity. The process typically involves:

Chemical Reactions Analysis

Types of Reactions: Butylparaben sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Butylparaben sodium has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Methylparaben
  • Ethylparaben
  • Propylparaben
  • Benzylparaben

Comparison:

Butylparaben sodium is unique due to its balance of antimicrobial efficacy and solubility, making it a versatile preservative in various applications.

Properties

CAS No.

36457-20-2

Molecular Formula

C11H14O3.Na
C11H14NaO3

Molecular Weight

217.22 g/mol

IUPAC Name

sodium;4-butoxycarbonylphenolate

InChI

InChI=1S/C11H14O3.Na/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9;/h4-7,12H,2-3,8H2,1H3;

InChI Key

HEMWUBDOXTTXSX-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)[O-].[Na+]

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)O.[Na]

Key on ui other cas no.

36457-20-2

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does butylparaben sodium impact algae, and how does this compare to its effects on mammalian cells?

A1: Research suggests this compound negatively affects the microalgae Dunaliella tertiolecta, decreasing chlorophyll and carotenoid content, viable algal cells, and superoxide dismutase (SOD) and catalase (CAT) activities []. Interestingly, while this compound shows toxicity to mammalian MCF-10A cells, it has a smaller effect on normal hepatocytes (HL7702 cells) with an EC50 value of 215.97 mg L-1 []. This suggests varying sensitivities to the compound depending on cell type and potentially highlights the importance of using diverse model organisms in toxicity studies.

Q2: What is the dissociation behavior of this compound in water, and how does this relate to its structure?

A2: Studies analyzing the electrical conductivities of this compound in water revealed key information about its dissociation []. The research indicates that this compound dissociates in water, and by analyzing the temperature dependence of the dissociation constant, researchers determined that both enthalpy and entropy contribute significantly to the Gibbs free energy of this process []. This information is crucial for understanding the behavior of this compound in aqueous solutions, which is relevant to its use as a preservative in various products.

Q3: Can you elaborate on the potential environmental impact of this compound based on its effects on Dunaliella tertiolecta?

A3: While the research [] focuses on the toxicity of this compound to Dunaliella tertiolecta as a preliminary screening tool, it raises important questions about its potential environmental impact. The negative effects observed on algal growth and enzymatic activity suggest that this compound, if released into aquatic environments, could disrupt algal communities. This disruption might have cascading effects on the ecosystem, potentially impacting other organisms that rely on algae as a food source or for oxygen production. Further research is needed to fully understand the long-term ecological consequences of this compound release and to develop strategies for its mitigation.

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